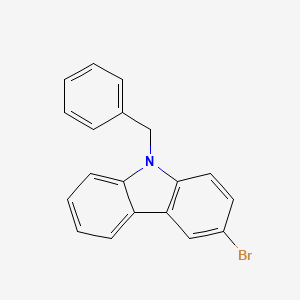

9-Benzyl-3-bromo-9H-carbazole

CAS No.: 339576-55-5

Cat. No.: VC2012527

Molecular Formula: C19H14BrN

Molecular Weight: 336.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339576-55-5 |

|---|---|

| Molecular Formula | C19H14BrN |

| Molecular Weight | 336.2 g/mol |

| IUPAC Name | 9-benzyl-3-bromocarbazole |

| Standard InChI | InChI=1S/C19H14BrN/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13H2 |

| Standard InChI Key | NMNQVRIUUBFICK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |

| Canonical SMILES | C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |

Introduction

9-Benzyl-3-bromo-9H-carbazole is an organic compound belonging to the carbazole family, known for its unique molecular structure and significant chemical properties. It has the molecular formula C19H14BrN and a molecular weight of approximately 336.23 g/mol . This compound is primarily recognized for its applications in medicinal chemistry and materials science, particularly in the development of electronic devices due to its electrochemical properties .

Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 339576-55-5 |

| Molecular Formula | C19H14BrN |

| Molecular Weight (g/mol) | 336.23 |

| PubChem CID | 4379666 |

| InChI Key | NMNQVRIUUBFICK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |

Synthesis

The synthesis of 9-Benzyl-3-bromo-9H-carbazole typically involves the N-alkylation of 3-bromo-9H-carbazole with benzyl chloride or (chloromethyl)benzene . This reaction yields a solid product that can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Applications

9-Benzyl-3-bromo-9H-carbazole has diverse applications across several fields:

-

Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), enhancing the efficiency and brightness of displays in smartphones and televisions .

-

Pharmaceutical Development: It serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders .

-

Material Science: The compound is explored for its potential in creating advanced materials with specific electronic properties, beneficial in sensors and transistors .

-

Photovoltaic Cells: Its application in solar energy technology is being researched to improve the efficiency of organic solar cells .

-

Biological Research: It is investigated for its potential anti-cancer properties, providing a basis for developing new treatments in oncology .

Research Findings

Research indicates that carbazole derivatives, including 9-Benzyl-3-bromo-9H-carbazole, exhibit excellent electrical properties and environmental stability, making them candidates for applications in nanotechnology and electrochemical devices. Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance are commonly used to analyze its structural integrity and purity.

Commercial Availability

9-Benzyl-3-bromo-9H-carbazole is commercially available from suppliers like TCI Chemicals and Chem-Impex, typically offered with high purity levels (>98%) . The price varies depending on the quantity, with prices ranging from approximately $132.32 for 1 g to $391.05 for 5 g .

Safety and Handling

While specific safety data for 9-Benzyl-3-bromo-9H-carbazole is limited, handling organic compounds generally requires caution. It is recommended to store it at room temperature in a cool and dark place, and to follow standard safety protocols for handling organic chemicals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume